molecular formula C11H10BrNO2 B1417199 Methyl 2-bromo-5-cyano-3-methylphenylacetate CAS No. 1807082-13-8

Methyl 2-bromo-5-cyano-3-methylphenylacetate

Cat. No.: B1417199
CAS No.: 1807082-13-8
M. Wt: 268.11 g/mol
InChI Key: BNBHVYXMURSWEU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-cyano-3-methylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methyl ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-cyano-3-methylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by the introduction of a cyano group and esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-cyano-3-methylphenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the cyano group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile, while reduction and oxidation reactions produce amines and carboxylic acids, respectively.

Scientific Research Applications

Methyl 2-bromo-5-cyano-3-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-cyano-3-methylphenylacetate involves its interaction with various molecular targets and pathways. The bromine atom and cyano group are key functional groups that participate in chemical reactions, influencing the reactivity and properties of the compound. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-cyano-4-methylphenylacetate
  • Methyl 2-bromo-5-cyano-3-ethylphenylacetate
  • Methyl 2-chloro-5-cyano-3-methylphenylacetate

Uniqueness

Methyl 2-bromo-5-cyano-3-methylphenylacetate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both a bromine atom and a cyano group on the phenyl ring makes it a versatile intermediate for various synthetic applications, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

methyl 2-(2-bromo-5-cyano-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-8(6-13)4-9(11(7)12)5-10(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBHVYXMURSWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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